2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide
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Description
2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
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Biological Activity
The compound 2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide is a member of the dihydropyridazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H14N4O3
- Molecular Weight : 286.29 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been noted in various studies:
- Action : It may inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase (COX) enzymes .
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent:
- Spectrum : It has demonstrated activity against a range of bacteria and fungi, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Data Tables
Biological Activity | Mechanism | Reference |
---|---|---|
Anticancer | Induction of apoptosis via caspase activation | |
Anti-inflammatory | Inhibition of COX enzymes | |
Antimicrobial | Disruption of cell membranes |
Case Study 1: Anticancer Properties
A study published in Pharmacology Reports explored the effects of similar pyridazine derivatives on human cancer cell lines. The results showed that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanisms
In a study investigating the anti-inflammatory effects of pyridazine derivatives, it was found that these compounds effectively reduced inflammation in animal models by decreasing levels of TNF-alpha and IL-6, suggesting a potential for treating inflammatory diseases.
Research Findings
Recent studies have focused on optimizing the structure of dihydropyridazine derivatives to enhance their biological activity. Modifications such as substituting different functional groups have led to improved potency against specific targets. For example:
- Structure Activity Relationship (SAR) : Variations in the methoxy group position on the phenyl ring have been correlated with increased anticancer efficacy.
- Combination Therapies : Some research suggests that combining this compound with existing chemotherapeutics may yield synergistic effects, enhancing overall treatment outcomes.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-11(17(23)18-15-9-10-25-20-15)21-16(22)8-7-14(19-21)12-3-5-13(24-2)6-4-12/h3-11H,1-2H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYXWGKVBVASCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC=C1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.